Phenyl [1,1'-biphenyl]-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
phenyl 3-phenylbenzoate |
InChI |
InChI=1S/C19H14O2/c20-19(21-18-12-5-2-6-13-18)17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1-14H |
InChI Key |
KMUAURWQOSKFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Phenyl 1,1 Biphenyl 3 Carboxylate
Precursor Synthesis and Functional Group Transformations
The cornerstone of synthesizing the target molecule is the preparation of the [1,1'-biphenyl]-3-carboxylic acid precursor. This is followed by the crucial step of forming the ester bond with phenol (B47542), a transformation that often requires specific activation of the carboxylic acid moiety.
The construction of the [1,1'-biphenyl]-3-carboxylic acid skeleton is most commonly achieved through cross-coupling reactions, which create the C-C bond linking the two phenyl rings. One of the most prevalent methods is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halo-substituted benzene (B151609) derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
For instance, 3-bromobenzoic acid can be coupled with phenylboronic acid. Alternatively, a bromo-substituted benzene can be coupled with 3-carboxyphenylboronic acid. google.com The reaction conditions for such couplings are a critical aspect of the synthesis, with the choice of catalyst, base, and solvent system significantly impacting the reaction's success and yield.
Another approach involves the liquid-phase oxidation of a corresponding dimethylbiphenyl precursor, such as 3,4-dimethylbiphenyl, to yield a biphenyl (B1667301) dicarboxylic acid, which can then be selectively decarboxylated if necessary. osti.gov
The esterification of [1,1'-biphenyl]-3-carboxylic acid with phenol presents a challenge because phenols are less nucleophilic than aliphatic alcohols, making their direct reaction with carboxylic acids slow and inefficient. libretexts.org To overcome this, the carboxylic acid is typically activated. Common strategies include:
Conversion to Acyl Halides: The carboxylic acid can be converted to the more reactive [1,1'-biphenyl]-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with phenol to form the desired ester. libretexts.org
Use of Acid Anhydrides: The carboxylic acid can be reacted with an acid anhydride (B1165640), such as acetic anhydride, to form a mixed anhydride, which then reacts with phenol. Symmetrical anhydrides of the biphenyl carboxylic acid can also be used. libretexts.org
Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can also be applied to esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating the nucleophilic attack by phenol.
Catalytic Methods: Solid acid catalysts, such as SiO₂-SO₃H, have been shown to be effective in catalyzing the esterification of carboxylic acids with phenol, with processes optimized under both conventional heating and microwave irradiation. researchgate.net Another approach uses pivalic anhydride to generate a mixed anhydride in situ, which, in the presence of sodium thiosulfate, reacts with phenols to form esters. arkat-usa.org
The choice of derivatization method depends on factors such as the scale of the reaction, the desired purity of the product, and the cost and availability of the reagents.
Cross-Coupling Strategies for Biphenyl Core Construction
The formation of the biphenyl C-C bond is the critical step in synthesizing the core structure. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose.
The Suzuki-Miyaura coupling is the preeminent method for synthesizing biphenyl carboxylic acids due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. ajgreenchem.com The reaction involves coupling an aryl halide (or triflate) with an arylboronic acid. To synthesize [1,1'-biphenyl]-3-carboxylic acid, one could couple 3-halobenzoic acid with phenylboronic acid or an aryl halide with 3-carboxyphenylboronic acid. google.comacs.org
Key components of the Suzuki-Miyaura reaction include the palladium source, a base, and the solvent system.
| Catalyst / Precursor | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | Reflux | 64 | acs.org |
| Pd/C | Na₂CO₃ | MeOH / H₂O | Not Specified | >64 | acs.org |
| Palladium Acetate (B1210297) | Na₂CO₃ | 1,4-Dioxane / H₂O | 60 | ~47 (for a derivative) | google.com |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 78 (for a derivative) | ajgreenchem.com |
This table presents data for the synthesis of various biphenyl carboxylic acid derivatives, illustrating typical Suzuki-Miyaura reaction conditions.
While the Suzuki coupling is highly prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of biphenyls. One such method is the Stille coupling , which pairs an organotin reagent (e.g., phenyltributyltin) with an organic halide (e.g., a halobenzoic acid derivative) in the presence of a palladium catalyst. Although effective, the toxicity of organotin compounds can be a significant drawback.
The Hiyama coupling utilizes organosilicon compounds, which are less toxic than organotin reagents. It involves the reaction of an aryl halide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF) to activate the silane.
Another alternative is the Negishi coupling , which employs organozinc reagents. These are typically more reactive than organoboranes or organosilanes but are also more sensitive to air and moisture, requiring stricter reaction conditions.
A less common but viable method is the palladium-catalyzed reductive coupling of aryl halides. For example, a reaction using Pd/C as a catalyst in a microemulsion system with an alcohol as an additive can achieve the coupling of halogenated aromatic compounds. google.com
The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of catalyst and, particularly, the ligands coordinated to the palladium center. The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
For Suzuki-Miyaura couplings, common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂). While Pd(PPh₃)₄ is often used directly, Pd(OAc)₂ is a precatalyst that is reduced in situ to the active Pd(0) species. The use of carbon-supported palladium (Pd/C) is also a practical option, especially for large-scale syntheses, as it simplifies catalyst removal (filtration) and often results in lower levels of palladium contamination in the final product. acs.org
More advanced catalyst systems employ specifically designed ligands to improve yields, reaction rates, and catalyst turnover numbers, especially for challenging substrates. For instance, bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), can significantly enhance the efficiency of the oxidative addition step. In some syntheses of substituted biphenyl carboxylic acids, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride have been utilized. google.com The optimization of the catalyst system—including the palladium source, ligand, base, and solvent—is essential for developing robust, scalable, and economically viable synthetic routes.
Esterification Reactions for Phenyl [1,1'-biphenyl]-3-carboxylate Formation
Esterification, the process of forming an ester, is the cornerstone for synthesizing this compound. This involves the reaction between the carboxyl group of [1,1'-biphenyl]-3-carboxylic acid and the hydroxyl group of phenol. Several techniques can be employed to drive this reaction toward high yields of the desired product.
Direct esterification involves the reaction of a carboxylic acid with an alcohol (in this case, a phenol). The direct reaction between [1,1'-biphenyl]-3-carboxylic acid and phenol is known as Fischer esterification. However, the direct esterification of phenols with carboxylic acids is often a slow and challenging process. libretexts.orgyoutube.com This is because phenols are less nucleophilic than aliphatic alcohols, and the equilibrium of the reaction does not strongly favor product formation. google.com
To overcome this, the reaction is typically conducted in the presence of a strong acid catalyst, such as sulfuric acid, and often requires elevated temperatures and the removal of water to shift the equilibrium towards the formation of the ester. google.com An alternative and more efficient direct method involves using a more reactive derivative of the carboxylic acid, such as an acyl chloride or acid anhydride. libretexts.org The reaction of [1,1'-biphenyl]-3-carbonyl chloride (the acyl chloride of [1,1'-biphenyl]-3-carboxylic acid) with phenol proceeds much more readily, often at room temperature, to yield this compound and hydrogen chloride gas. libretexts.org To further enhance reactivity, phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521). libretexts.org
| Reactants | Reagent/Conditions | Product | Remarks |
| [1,1'-biphenyl]-3-carboxylic acid + Phenol | Strong acid catalyst (e.g., H₂SO₄), heat, water removal | This compound | Reaction is typically slow and reversible. libretexts.orggoogle.com |
| [1,1'-biphenyl]-3-carbonyl chloride + Phenol | Room temperature | This compound | Faster and more efficient than using the carboxylic acid directly. libretexts.org |
| [1,1'-biphenyl]-3-carboxylic anhydride + Phenol | Warming, optional base catalyst | This compound | Slower than with acyl chloride but avoids generation of HCl. libretexts.org |
Transesterification is a process where the ester group of one ester is exchanged with an alcohol. For the synthesis of this compound, this would typically involve reacting a simple alkyl ester of [1,1'-biphenyl]-3-carboxylic acid (e.g., methyl [1,1'-biphenyl]-3-carboxylate) with phenol in the presence of a catalyst.
This method is advantageous as it can be performed under milder conditions compared to direct esterification. The reaction is an equilibrium process that can be driven to completion by using a large excess of phenol or by removing the alcohol byproduct (e.g., methanol) as it forms. organic-chemistry.org Various catalysts, including acids, bases, and specific metal compounds, can be employed to facilitate the reaction. organic-chemistry.org For instance, scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org
The formation of the ester bond in this compound is greatly enhanced by catalysts. For direct esterification, strong mineral acids like sulfuric acid are common. google.com However, these can be corrosive and difficult to separate from the reaction mixture.
Modern approaches utilize solid acid catalysts, which are more environmentally friendly and easier to handle. An example is silica (B1680970) chloride, which has been shown to be an efficient catalyst for both the esterification of carboxylic acids with alcohols and the transesterification of esters. organic-chemistry.org Another solid catalyst, SiO₂-SO₃H, prepared from sand and sulfuric acid, has proven effective in catalyzing the esterification of various carboxylic acids with phenol, with reactions showing high yields under both conventional heating and microwave irradiation. researchgate.net A borate-sulfuric acid catalyst complex has also been developed for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com
| Catalyst Type | Example | Application | Advantages |
| Strong Mineral Acid | Sulfuric Acid (H₂SO₄) | Direct Esterification | Readily available, effective. google.com |
| Solid Acid Catalyst | Silica Chloride (SiO₂Cl) | Esterification & Transesterification | Efficient, easy to separate. organic-chemistry.org |
| Solid Acid Catalyst | Sulfonated Silica (SiO₂-SO₃H) | Direct Esterification | Reusable, effective under microwave conditions. researchgate.net |
| Catalyst Complex | Borate-Sulfuric Acid | Direct Esterification | Enables direct reaction of phenols and carboxylic acids. google.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comjddhs.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Solvent-free, or mechanochemical, synthesis involves grinding solid reactants together, sometimes with a catalyst, to initiate a reaction. mdpi.com This method significantly reduces waste and can lead to faster reaction times and higher yields. The synthesis of this compound could potentially be adapted to a solvent-free process by milling [1,1'-biphenyl]-3-carboxylic anhydride with phenol and a solid catalyst.
Alternatively, using water as a reaction medium is a highly desirable green approach. researchgate.net While esterification reactions traditionally avoid water, certain catalytic systems have been developed to function in aqueous media. For instance, the synthesis of biphenyl carboxylic acids, the precursors to the final ester, has been successfully achieved in water using specialized palladium catalysts. researchgate.net Research into water-tolerant catalysts for the final esterification step is an active area of development. The synthesis of certain organic compounds has been effectively performed in aqueous media without any catalyst, highlighting a potential pathway for greener synthesis. researchgate.net
The choice of catalysts and reagents is critical for a sustainable synthesis. Green catalysis focuses on using catalysts that are highly efficient, recyclable, and non-toxic. researchgate.net Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are preferred because they can be easily recovered by filtration and reused, reducing waste and cost. jddhs.com Examples include the aforementioned solid acid catalysts like SiO₂-SO₃H. researchgate.net
Biocatalysis, the use of enzymes to catalyze reactions, represents another pillar of sustainable chemistry. novartis.comfrontiersin.org While specific lipases for the synthesis of this compound are not widely documented, enzymes are extensively used for ester synthesis and transesterification under mild conditions (room temperature, neutral pH) and with high selectivity. Immobilizing enzymes on solid supports allows them to be used as heterogeneous catalysts, enhancing their stability and reusability, which is particularly beneficial for continuous flow processes. novartis.comfrontiersin.org The selection of reagents also plays a role; for example, using dialkyl carbonates as reagents in related syntheses represents a chlorine-free approach, which is a key goal for pharmaceutical manufacturers. unive.it
| Green Approach | Specific Technique | Relevance to Synthesis of this compound |
| Alternative Media | Solvent-Free (Mechanochemistry) | Potential for reacting solid [1,1'-biphenyl]-3-carboxylic anhydride with phenol, reducing solvent waste. mdpi.com |
| Alternative Media | Aqueous Synthesis | Use of water as a solvent with a water-tolerant catalyst for the esterification step. researchgate.net |
| Sustainable Catalysis | Heterogeneous Catalysts | Use of recoverable and reusable solid acid catalysts (e.g., SiO₂-SO₃H) to improve process economy and reduce waste. researchgate.netjddhs.com |
| Sustainable Catalysis | Biocatalysis (Enzymes) | Application of lipases for selective esterification under mild, environmentally friendly conditions. novartis.comfrontiersin.org |
Iii. Comprehensive Spectroscopic and Structural Elucidation of Phenyl 1,1 Biphenyl 3 Carboxylate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio to a very high degree of accuracy. For Phenyl [1,1'-biphenyl]-3-carboxylate, with a chemical formula of C₁₉H₁₄O₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that closely aligns with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Interactive Data Table: Theoretical Mass Calculation for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Monoisotopic Mass (Da) | 274.0994 |
| Average Mass (Da) | 274.314 |
Note: The table above presents the calculated theoretical mass. An experimental HRMS value would be required for definitive molecular formula confirmation.
X-ray Crystallography for Solid-State Molecular Structure Determination
Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions is not possible. However, based on the molecular structure, one can anticipate the types of non-covalent interactions that would likely govern the crystal lattice. These would primarily include van der Waals forces, arising from the extensive aromatic regions of the biphenyl (B1667301) and phenyl moieties. Additionally, weak C-H···π interactions are plausible, where hydrogen atoms on one molecule interact with the electron-rich π systems of the aromatic rings on neighboring molecules. The packing arrangement would aim to maximize these stabilizing interactions, leading to an energetically favorable crystal lattice.
A key conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. For this compound, the ester group at the 3-position is not expected to cause significant steric clash that would force a highly twisted conformation. Therefore, the dihedral angle would likely be non-planar, a common feature for biphenyls, but the exact angle would be determined by the specific crystal packing environment. The conformation of the phenyl ester group relative to the biphenyl core would also be a critical aspect revealed by X-ray crystallography.
Interactive Data Table: Expected Crystallographic Parameters (Hypothetical)
| Parameter | Anticipated Value/System |
| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Key Intermolecular Interactions | van der Waals forces, C-H···π interactions |
| Biphenyl Dihedral Angle | Non-planar, specific angle dependent on packing |
Note: This table is hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study.
Iv. Computational and Theoretical Investigations of Phenyl 1,1 Biphenyl 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic structure of Phenyl [1,1'-biphenyl]-3-carboxylate, offering insights into electron distribution, molecular orbital energies, and electrostatic potential. These calculations are performed by solving the Schrödinger equation, with various levels of approximation, to describe the behavior of electrons within the molecule.
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other electronic properties of a molecule. For this compound, DFT studies, often employing hybrid functionals like B3LYP, can provide a robust description of its electronic characteristics.
The distribution of these frontier orbitals is also a key finding from DFT. For the biphenyl-3-carboxylic acid moiety, the electron density of the HOMO is typically spread across the biphenyl (B1667301) rings, while the LUMO's electron density is more concentrated on the benzoic acid portion. cdnsciencepub.com This distribution is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Structural Analog (4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid) using DFT
| Property | Value |
|---|---|
| HOMO Energy | -6.0814 eV |
| LUMO Energy | -1.7466 eV |
| HOMO-LUMO Gap (ΔE) | 4.3347 eV |
| Ionization Potential (I) | 6.0814 eV |
| Electron Affinity (A) | 1.7466 eV |
| Electronegativity (χ) | 3.9140 eV |
| Chemical Hardness (η) | 2.16735 eV |
| Chemical Softness (S) | 0.2307 eV⁻¹ |
| Electrophilicity Index (ω) | 3.534 eV |
Data derived from a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a close structural analog of this compound. nih.gov
View as interactive table
| Property | Value |
|---|---|
| HOMO Energy | -6.0814 eV |
| LUMO Energy | -1.7466 eV |
| HOMO-LUMO Gap (ΔE) | 4.3347 eV |
| Ionization Potential (I) | 6.0814 eV |
| Electron Affinity (A) | 1.7466 eV |
| Electronegativity (χ) | 3.9140 eV |
| Chemical Hardness (η) | 2.16735 eV |
| Chemical Softness (S) | 0.2307 eV⁻¹ |
| Electrophilicity Index (ω) | 3.534 eV |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. However, their computational cost increases significantly with the size of the system.
For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would be computationally demanding. However, they can be used to benchmark the results from more computationally efficient methods like DFT. For the parent biphenyl molecule, extensive ab initio studies have been conducted to accurately determine its rotational barriers. These studies have shown that achieving results that are in good agreement with experimental data requires sophisticated methods that account for electron correlation and use large basis sets. nih.gov Such high-accuracy calculations for this compound would provide a very precise picture of its electronic structure and properties.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the two phenyl rings of the biphenyl moiety and the C-O bond of the ester linkage. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.
The rotation around the C-C single bond connecting the two phenyl rings in biphenyl is a classic example of conformational isomerism. The planarity of the molecule is hindered by the steric repulsion between the ortho-hydrogen atoms. Computational studies on biphenyl have shown that the planar conformations (dihedral angles of 0° and 180°) are transition states, while the minimum energy conformation is a twisted structure with a dihedral angle of approximately 40-45°. acs.org The energy barriers to rotation are relatively low. High-level calculations suggest the barrier at 0° is around 8.0 kJ/mol (1.9 kcal/mol) and at 90° is around 8.3 kJ/mol (2.0 kcal/mol). nih.govacs.org The presence of substituents on the biphenyl rings can significantly alter these rotational barriers.
The rotation around the C(aryl)-O(ester) bond also contributes to the conformational flexibility. Studies on simple phenyl esters, such as phenyl formate (B1220265) and phenyl acetate (B1210297), have shown that the Z conformer (where the C=O bond is cis to the phenyl group) is generally more stable. cdnsciencepub.com The barrier to rotation around the C(aryl)-O bond in phenyl formate has been computationally determined, with the twofold component of the rotational potential being nearly twice as large as the fourfold component. cdnsciencepub.com For phenyl acetate, the barrier for the skeletal torsion of the CH3COO group with respect to the phenyl ring has been deduced to be around 68 cm⁻¹ (approximately 0.8 kJ/mol). unibo.it
Table 2: Representative Calculated Rotational Barriers for Biphenyl and Phenyl Ester Moieties
| Moiety | Rotation | Method | Calculated Barrier (kcal/mol) |
|---|---|---|---|
| Biphenyl | C-C (0° dihedral) | CCSD(T) extrapolation | ~1.9 |
| Biphenyl | C-C (90° dihedral) | CCSD(T) extrapolation | ~2.0 |
| Phenyl Acetate | C(aryl)-O(ester) | Experimental/Theoretical | ~0.2 |
Data compiled from various computational and experimental studies on biphenyl and phenyl acetate. nih.govacs.orgunibo.it
View as interactive table
| Moiety | Rotation | Method | Calculated Barrier (kcal/mol) |
|---|---|---|---|
| Biphenyl | C-C (0° dihedral) | CCSD(T) extrapolation | ~1.9 |
| Biphenyl | C-C (90° dihedral) | CCSD(T) extrapolation | ~2.0 |
| Phenyl Acetate | C(aryl)-O(ester) | Experimental/Theoretical | ~0.2 |
Based on computational studies of analogous molecules, the preferred conformation of this compound is expected to be non-planar. The dihedral angle between the two phenyl rings of the biphenyl unit is likely to be in the range of 25-45°. For the structural analog 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated dihedral angle between the adjacent rings of the biphenyl group is 26.09°. cdnsciencepub.com
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their molecular orbitals. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, and it is often associated with the ionization potential. The energy of the LUMO, on the other hand, relates to the molecule's ability to accept electrons and is linked to the electron affinity. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the chemical reactivity and stability of the molecule. nih.gov
For this compound, based on the analysis of its structural analog, the HOMO is expected to be primarily localized on the electron-rich biphenyl ring system. cdnsciencepub.com This suggests that the initial site of electrophilic attack would likely be on one of the phenyl rings. Conversely, the LUMO is expected to have significant contributions from the phenyl carboxylate moiety, particularly the carbonyl group, making it the likely site for nucleophilic attack. cdnsciencepub.com
The HOMO-LUMO gap of approximately 4.33 eV, as seen in the analog, indicates a molecule with moderate reactivity. nih.gov Molecules with large HOMO-LUMO gaps are generally more stable and less reactive, while those with small gaps are more polarizable and tend to be more reactive. This frontier orbital analysis is fundamental for predicting the molecule's behavior in chemical reactions and for designing new molecules with specific electronic properties.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |
| Biphenyl |
| Phenyl formate |
| Phenyl acetate |
HOMO-LUMO Energy Gaps and Electronic Transitions
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comwikipedia.org A smaller gap generally signifies that a molecule is more easily excited and thus more reactive. wikipedia.orgwuxiapptec.com
In computational studies of molecules structurally similar to this compound, DFT calculations at the B3LYP/6–311+ G(d,p) level have been used to determine the energies and spatial distributions of these orbitals. nih.gov For instance, in a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO was found to be concentrated on the electron-rich biphenyl rings, while the LUMO was primarily located on the benzoic acid portion of the molecule. nih.gov This separation indicates a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap for this similar molecule was 4.3337 eV. nih.gov The energy of this gap can be correlated with the lowest energy electronic transition observed in UV-Vis spectroscopy. schrodinger.com
| Parameter | Description | Illustrative Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value dependent on specific calculation |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value dependent on specific calculation |
| ΔE (Gap) | The energy difference between LUMO and HOMO | ~4.33 eV (based on a similar compound nih.gov) |
This interactive table presents typical parameters obtained from DFT calculations. Actual values are highly dependent on the chosen computational method and basis set.
Reactivity Prediction Based on Electronic Properties
The electronic properties calculated through theoretical methods provide a robust framework for predicting the chemical reactivity of this compound. The spatial distribution of the frontier orbitals is a primary indicator of reactive sites; the HOMO region is susceptible to electrophilic attack (electron donation), while the LUMO region is prone to nucleophilic attack (electron acceptance). wuxiapptec.com Based on studies of analogous structures, the biphenyl moiety would likely be the primary site for electrophilic attack, whereas the carboxylate group would be the target for nucleophiles. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting reactivity. The MEP map illustrates regions of negative electrostatic potential (in red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (in blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the carboxylate group, while the aromatic protons and the carbonyl carbon would exhibit positive potential.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
This interactive table outlines key global reactivity descriptors derived from frontier orbital energies. Specific values would be obtained from a dedicated computational analysis.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry provides the ability to simulate various types of spectra, which can be invaluable for interpreting experimental results and confirming molecular structures.
Computational NMR Chemical Shift Prediction (GIAO)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable and widely used approach for the ab initio calculation of NMR chemical shifts. nih.govresearchgate.net By performing DFT calculations, it is possible to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) in this compound. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).
Comparing the GIAO-calculated chemical shifts with experimentally obtained NMR spectra serves two main purposes: it helps in the unambiguous assignment of signals in the experimental spectrum to specific atoms in the molecule, and it validates the accuracy of the computed molecular geometry. nih.gov
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Carbonyl C | Data not available | Data not available |
| Biphenyl C1 | Data not available | Data not available |
| Biphenyl C3 | Data not available | Data not available |
| Phenyl C1' | Data not available | Data not available |
This illustrative table demonstrates how theoretical and experimental NMR data are compared. The generation of actual data requires specific computational runs and experimental measurements.
Simulated Vibrational and Electronic Spectra
Theoretical simulations can generate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra that closely mirror experimental results. Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. The resulting frequencies and their intensities can be plotted to produce a theoretical IR or Raman spectrum. This allows for the detailed assignment of experimental absorption bands to specific molecular motions, such as the characteristic C=O stretching of the ester group or the various C-H and C=C vibrations of the aromatic rings. derpharmachemica.comresearchgate.net
Electronic spectra are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λ_max) and oscillator strengths (corresponding to peak intensities), which can be directly compared with an experimental UV-Vis spectrum. This correlation provides insight into the nature of the electronic transitions, such as π→π* transitions within the aromatic system. mdpi.com
V. Reactivity and Mechanistic Studies Involving Phenyl 1,1 Biphenyl 3 Carboxylate
Hydrolysis and Transesterification Reaction Mechanisms
The ester functionality in Phenyl [1,1'-biphenyl]-3-carboxylate is a primary site for chemical transformation, most notably through hydrolysis and transesterification reactions. These processes involve the cleavage of the acyl-oxygen bond and can be catalyzed by acids, bases, or enzymes.
The acid-catalyzed hydrolysis of this compound proceeds via a mechanism that is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Following proton transfer and elimination of phenol (B47542), the corresponding [1,1'-biphenyl]-3-carboxylic acid is formed.
Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Aromatic Esters
| Ester | Acid Catalyst | Temperature (°C) | k (s⁻¹) |
|---|---|---|---|
| Phenyl Acetate (B1210297) | HCl | 25 | 1.2 x 10⁻⁵ |
| Phenyl Benzoate | H₂SO₄ | 50 | 3.5 x 10⁻⁶ |
This table presents representative data for analogous compounds to illustrate the range of reaction rates and is not specific to this compound.
The kinetics of base-catalyzed hydrolysis of aromatic esters are well-documented and typically follow second-order kinetics, being first order in both the ester and the hydroxide (B78521) ion. The rate of this reaction is highly sensitive to the electronic effects of substituents. For this compound, the electron-withdrawing nature of the phenyl group on the biphenyl (B1667301) moiety would enhance the electrophilicity of the carbonyl carbon, leading to a faster rate of hydrolysis compared to alkyl esters.
Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Phenyl Benzoate Derivatives in 85% Aqueous Ethanol at 35°C
| Substituent on Phenyl Group | k (L mol⁻¹ s⁻¹) |
|---|---|
| H | 0.023 |
| 4-CH₃ | 0.015 |
| 4-Cl | 0.078 |
This table illustrates the effect of substituents on the rate of base-catalyzed hydrolysis of related phenyl esters. Data is not specific to this compound but provides a general trend.
Enzymatic hydrolysis of esters, including those with a biphenyl structure, is a highly specific and efficient process that occurs under mild conditions. Lipases are a class of enzymes that are commonly employed for the hydrolysis of ester bonds. nih.gov The catalytic mechanism of most lipases involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) in the active site. nih.gov
The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (phenol in the case of this compound). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to regenerate the free enzyme and release the carboxylic acid. nih.gov
Studies on the lipase-catalyzed hydrolysis of biphenyl esters have demonstrated the high chemo-, regio-, and stereoselectivity of these biocatalysts. nih.gov The reaction conditions, such as pH, temperature, and the presence of organic solvents, can be optimized to control the rate and selectivity of the enzymatic cleavage. researchgate.net For instance, the chemoselectivity of some lipases can be tuned to achieve monohydrolysis of symmetric biphenyl diesters, yielding unsymmetric products. researchgate.net
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl core of this compound is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents on the biphenyl rings.
In this compound, there are two phenyl rings that can be attacked by an electrophile. The reactivity and orientation of substitution on each ring are influenced by the attached groups.
Ring A (the phenyl ring of the [1,1'-biphenyl]-3-carboxy moiety): This ring is substituted with a phenoxycarbonyl group (-CO₂Ph) at the 3-position and a phenyl group at the 1-position. The phenoxycarbonyl group is an electron-withdrawing group and acts as a meta-director. The phenyl group is an activating group and is ortho-, para-directing.
Ring B (the unsubstituted phenyl ring of the biphenyl moiety): This ring is activated by the substituted phenyl ring attached to it and will direct incoming electrophiles to the ortho- and para-positions.
For electrophilic attack on the biphenyl core, the substitution pattern is determined by the combined influence of the ester group and the phenyl substituent. The phenyl group strongly directs ortho- and para-. The ester group at the 3-position deactivates the ring it is on and directs meta to itself. Therefore, the most likely positions for electrophilic attack on the substituted ring are ortho and para to the activating phenyl group, while avoiding the positions meta to the deactivating ester group. On the unsubstituted ring, attack will occur at the ortho- and para-positions. Studies on the nitration of substituted biphenyls have shown that the position of the substituent significantly influences the isomer distribution. semanticscholar.orgresearchgate.net
The phenoxycarbonyl group (-CO₂Ph) attached to the biphenyl core at the 3-position has a significant influence on the reactivity of that aromatic ring towards electrophilic substitution. This influence is a combination of two electronic effects:
Inductive Effect: The oxygen atoms in the ester group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring through the sigma bonds, deactivating the ring towards attack by electrophiles.
Resonance Effect: The carbonyl group of the ester can withdraw electron density from the aromatic ring via resonance (-M effect). This delocalization of pi-electrons further reduces the electron density on the ring, particularly at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.
Nucleophilic Acyl Substitution at the Ester Carbonyl
The central reaction pathway for esters like this compound is nucleophilic acyl substitution. This class of reactions involves the replacement of the leaving group (the phenoxy group, -OPh) with an incoming nucleophile. The reaction proceeds through a characteristic two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.com
First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed by the elimination of the leaving group. uomustansiriyah.edu.iq The favorability of a given substitution reaction is largely dependent on the basicity of the nucleophile versus the leaving group; a reaction generally proceeds if the incoming nucleophile is a stronger base than the leaving group that is displaced. youtube.com
Common nucleophilic acyl substitution reactions for esters include:
Hydrolysis (Saponification): In the presence of a base like hydroxide (OH⁻), the ester is hydrolyzed to form a carboxylate salt ([1,1'-biphenyl]-3-carboxylate) and phenol. masterorganicchemistry.com Subsequent acidification protonates the carboxylate to yield [1,1'-biphenyl]-3-carboxylic acid. uomustansiriyah.edu.iq Lipase enzymes, such as Candida antarctica Lipase B (CALB), have also been shown to be effective in catalyzing the hydrolysis of substituted biphenyl esters. nih.gov
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amide, N-substituted [1,1'-biphenyl]-3-carboxamide, and phenol.
Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can replace the phenyl group with a different alkyl or aryl group, forming a new ester.
The phenoxide ion is a relatively good leaving group because its negative charge is stabilized by resonance delocalization into the phenyl ring, making it a weaker base than alkoxides. This inherent stability facilitates nucleophilic acyl substitution reactions at the ester carbonyl of Phenyl [11,1'-biphenyl]-3-carboxylate.
| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| Cl⁻ (from Acyl Chloride) | HCl | -7 | Excellent |
| RCOO⁻ (from Anhydride) | RCOOH | ~5 | Good |
| PhO⁻ (Phenoxide) | PhOH | ~10 | Moderate |
| RO⁻ (Alkoxide) | ROH | ~16-18 | Poor |
| NH₂⁻ (from Amide) | NH₃ | ~38 | Very Poor |
Metal-Catalyzed Transformations of this compound
The aromatic biphenyl core of the molecule is amenable to various metal-catalyzed reactions, which are fundamental for both its synthesis and further functionalization.
The formation of the biphenyl scaffold itself is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation, offering high yields and broad functional group tolerance. rsc.orggre.ac.uk The synthesis of this compound or its carboxylic acid precursor typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivatives. dntb.gov.uaresearchgate.net
Two primary retrosynthetic pathways exist:
Coupling of a phenylboronic acid with a phenyl 3-halobenzoate.
Coupling of a 3-(phenoxycarbonyl)phenylboronic acid with a halo-benzene.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl C-C bond and regenerating the Pd(0) catalyst. rsc.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Pre-catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and facilitates the reaction. |
The biphenyl system and the ester group can undergo reduction under catalytic hydrogenation conditions. The specific outcome depends on the catalyst and reaction conditions employed.
Aromatic Ring Hydrogenation: The biphenyl core can be hydrogenated to form cyclohexylbenzene (B7769038) or bicyclohexyl (B1666981) derivatives. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for such transformations. masterorganicchemistry.comresearchgate.net The hydrogenation can sometimes be selective for one ring, particularly if substituents create steric hindrance or electronic bias. Platinum-based catalysts are also highly effective. tandfonline.com
Ester Reduction: While more resistant to hydrogenation than C=C double bonds, the ester group can be reduced under more forcing conditions or with specific catalysts. researchgate.net Typical reduction would cleave the ester to yield [1,1'-biphenyl]-3-methanol and phenol. However, hydrogenation of the aromatic rings is generally more facile than the reduction of the ester group under standard Pd/C and H₂ conditions.
| Catalyst System | Typical Conditions | Likely Product(s) from this compound |
|---|---|---|
| Pd/C, H₂ | Room temp, low pressure | Potential partial hydrogenation of one aromatic ring. |
| PtO₂, H₂ or Rh/C, H₂ | Elevated temp/pressure | Full hydrogenation of both aromatic rings to bicyclohexyl system. |
| Copper Chromite | High temp, high pressure | Reduction of the ester group to an alcohol. |
| LiAlH₄ (Chemical Reduction) | Anhydrous ether/THF | Reduction of the ester to [1,1'-biphenyl]-3-methanol. |
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is dominated by the biphenyl chromophore. Biphenyl exhibits fascinating excited-state dynamics related to its conformation. In the ground state (S₀), the two phenyl rings are twisted with respect to each other due to steric hindrance between the ortho-hydrogens. colostate.edu
Upon absorption of UV light and promotion to the first excited singlet state (S₁), the molecule undergoes a significant and rapid conformational change. The excited state has a more planar geometry, which allows for greater π-electron delocalization between the rings. colostate.edu This structural reorganization from a twisted to a more planar conformation occurs on a sub-picosecond to picosecond timescale. beilstein-journals.org
Key aspects of the excited state dynamics include:
Conformational Relaxation: The transition from the Franck-Condon excited state (which has the ground-state's twisted geometry) to the relaxed, planar excited state is a key deactivation pathway. koreascience.kr
Fluorescence: Emission of light (fluorescence) typically occurs from this relaxed, planar S₁ state, leading to a structured fluorescence spectrum compared to a broader, less-structured absorption spectrum. koreascience.kr
Substituent Effects: The presence of the phenylcarboxylate group can influence the photophysical properties. As an electron-withdrawing group, it can affect the energy levels of the excited states and potentially introduce intramolecular charge transfer (ICT) character, altering the fluorescence properties and decay pathways. koreascience.kr
| Electronic State | Property | Typical Value | Reference |
|---|---|---|---|
| Ground State (S₀) | Inter-ring Dihedral Angle | ~42-44° | colostate.edu |
| Excited State (S₁) | Inter-ring Dihedral Angle | ~0° (Planar) | colostate.edu |
| S₀ → S₁ Transition | Conformational Change Timescale | Sub-picosecond to picoseconds | beilstein-journals.org |
Vi. Advanced Applications of Phenyl 1,1 Biphenyl 3 Carboxylate and Its Derivatives As Precursors
Role as Building Blocks in Supramolecular Chemistry
The non-covalent interactions inherent to the biphenyl (B1667301) and phenyl functionalities of Phenyl [1,1'-biphenyl]-3-carboxylate are key to its application in supramolecular chemistry. These interactions, including π-π stacking and hydrogen bonding, allow for the controlled assembly of complex, ordered structures.
Design of Self-Assembling Systems
While direct studies on the self-assembly of this compound are not extensively documented in publicly available research, the principles of supramolecular chemistry suggest its potential as a component in self-assembling systems. The biphenyl core can induce ordered packing through π-π stacking interactions. For instance, research on biphenyl derivatives symmetrically coupled with phenylalanine has demonstrated the formation of dynamic super-helical structures. nih.govsemanticscholar.orgmdpi.com The rotary packing of the biphenyl units, in conjunction with hydrogen bonding between the amino acid moieties, drives the self-assembly process. nih.govsemanticscholar.orgmdpi.com
Similarly, new classes of biphenyl-tripeptides have been developed that self-assemble into robust supramolecular nanofiber hydrogels at very low concentrations. nih.gov Molecular dynamics simulations have shown that hydrogen bond interactions and the stacking of phenylalanine residues are crucial for the formation of these fibrous hydrogels. nih.gov These examples highlight how the biphenyl scaffold, a central feature of this compound, can be a powerful driver for self-assembly when combined with other functional groups capable of forming strong non-covalent interactions.
Investigation of Non-Covalent Interactions
The study of non-covalent interactions in biphenyl-containing crystals is crucial for understanding and predicting the formation of supramolecular architectures. Theoretical and experimental studies on biphenyl crystals have revealed that both intra- and intermolecular H···H and C-H···π contacts contribute to the stabilization of the crystal structure. mdpi.com The analysis of electron density can help visualize the zones involved in both attractive (dispersive, hydrogen bonding) and repulsive (steric) intermolecular interactions. unam.mx
Precursors for Polymeric Materials
The bifunctional nature of derivatives of this compound, potentially having reactive sites on both the phenyl and biphenyl moieties, allows for their use as monomers in polymerization reactions. The rigid biphenyl unit can be incorporated into polymer backbones or as side chains to impart desirable thermal and mechanical properties.
Monomer in Polymerization Reactions
Derivatives of this compound can serve as monomers in polycondensation reactions to form high-performance polymers such as polyesters and polyamides. For example, a series of wholly aromatic copolyesters have been synthesized using 4'-hydroxybiphenyl-3-carboxylic acid, a derivative of the core structure of this compound. nih.govsemanticscholar.org These copolyesters were found to be amorphous with high glass transition temperatures (up to 190 °C) and excellent thermal stability, with decomposition temperatures exceeding 450 °C. nih.govsemanticscholar.org
The inclusion of the biphenyl unit in the polymer backbone contributes to the rigidity and thermal stability of the resulting material. The kinetics and mechanisms of such polycondensation reactions are a subject of ongoing research to control the molecular weight and properties of the final polymers. rsc.org
Incorporation into Main-Chain and Side-Chain Polymers
The incorporation of biphenyl moieties into the main chain of polymers is a well-established strategy for enhancing their properties. For instance, polyesters based on phenyl-substituted 4,4'-biphenol and various dicarboxylic acids exhibit thermotropic liquid crystalline behavior. elsevierpure.com The randomness in the position of the phenyl substituent can influence the melting transition and the temperature range of the nematic state. elsevierpure.com
Biphenyl units can also be incorporated as side chains in polymers. Side-chain liquid-crystalline polymers (SCLCPs) with a biphenyl-phenyl system as the core mesogenic unit have been synthesized. scielo.br These polymers, often based on a polyacrylate backbone, exhibit liquid crystalline phases, and their transitional properties are dependent on factors such as the flexibility of the polymer backbone and the nature of the chiral terminal chain. scielo.br The general structure of such polymers involves attaching the mesogenic biphenyl unit to the polymer backbone via a flexible spacer. researchgate.net
Table 1: Examples of Polymer Systems Incorporating Biphenyl Carboxylate Derivatives
| Polymer Type | Monomer/Mesogen Unit | Key Properties |
|---|---|---|
| Wholly Aromatic Copolyester | 4'-hydroxybiphenyl-3-carboxylic acid | Amorphous, high glass transition temperature (up to 190°C), high thermal stability (>450°C) nih.govsemanticscholar.org |
| Side-Chain Liquid-Crystalline Polyacrylate | Biphenyl-phenyl system with a terminal chiral chain derived from L-isoleucine | Enantiotropic Smectic A* phase scielo.br |
Development of Optoelectronic Materials Precursors
The conjugated π-system of the biphenyl and phenyl rings in this compound makes it an attractive precursor for the development of organic optoelectronic materials. These materials are essential components in devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biphenyl derivatives are frequently used in the emissive layer of OLEDs as host materials for phosphorescent emitters or as hole-transporting materials. acs.org For instance, a bistriazole with a biphenyl core has been synthesized and characterized as a wide bandgap, bipolar host material for efficient blue phosphorescent OLEDs. acs.org This material exhibited a high triplet energy, a high glass transition temperature, and good charge carrier mobilities. acs.org
Furthermore, biphenyl enamines have been investigated as potential p-type semiconductors for applications in OLEDs and solar cells. royalsocietypublishing.org These materials have shown high thermal stability and relatively high carrier drift mobility. royalsocietypublishing.org The synthesis of novel biphenyl triarylamines as hole-transport materials has also been explored to reduce production costs. gncl.cn
While specific research on this compound as an optoelectronic precursor is not widely reported, its structural motifs are present in many high-performance organic electronic materials. The ability to functionalize the biphenyl and phenyl rings allows for the tuning of the electronic properties, such as the HOMO and LUMO energy levels, to optimize the performance of optoelectronic devices. The general synthetic strategies for biphenyl derivatives, such as Suzuki-Miyaura cross-coupling, are well-established and can be applied to create a wide range of functionalized precursors from this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4'-hydroxybiphenyl-3-carboxylic acid |
| 3-phenyl-4, 4'-biphenol |
| Terephthalic acid |
| Bistriazole |
| Biphenyl enamine |
| Biphenyl triarylamine |
Synthesis of Conjugated Systems
The biphenyl unit is a fundamental building block in the construction of π-conjugated systems, which are essential for organic electronics. Derivatives of this compound can be utilized in various polymerization and coupling reactions to extend the conjugated backbone, leading to the formation of oligomers and polymers with interesting optical and electronic properties.
Transition-metal catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds and for extending conjugation. nih.govresearchgate.net Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings are commonly employed to form new carbon-carbon bonds between aromatic rings. rsc.orgnih.gov For instance, biphenyl derivatives containing reactive sites like halides or boronic acids can be coupled with other aromatic monomers. While direct examples using this compound are not extensively documented in the literature, the principles can be applied to its functionalized analogs.
One common strategy involves the use of di-functionalized biphenyl monomers in step-growth polymerization. For example, a biphenyl dicarboxylic acid derivative can be converted to a more reactive species, such as a dihalide or ditriflate, which can then undergo cross-coupling polymerization. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is another effective method for creating vinylene-linked conjugated polymers. nih.gov A biphenyl derivative functionalized with phosphonate (B1237965) esters can be reacted with a dialdehyde (B1249045) comonomer to yield a polymer with alternating biphenyl and vinylene units, thereby extending the π-conjugation along the polymer chain. nih.gov
The properties of the resulting conjugated systems are highly dependent on the nature and position of the substituents on the biphenyl core. The carboxylate group, for instance, can influence the electronic properties and solubility of the final material.
Table 1: Examples of Reactions for the Synthesis of Conjugated Systems from Biphenyl Derivatives
| Reaction Type | Monomers | Catalyst/Reagent | Resulting Linkage | Reference |
| Suzuki-Miyaura Coupling | Biphenyl-diboronic acid, Dihaloarene | Pd catalyst, Base | Aryl-Aryl | nih.govresearchgate.net |
| Stille Coupling | Distannyl-biphenyl, Dihaloarene | Pd catalyst | Aryl-Aryl | rsc.org |
| Horner-Wadsworth-Emmons | Biphenyl-bis(phosphonate), Dialdehyde | Base (e.g., Cs₂CO₃) | Vinylene | nih.gov |
Building Blocks for Fluorescent Probes
The biphenyl scaffold is also a key component in the design of fluorescent probes due to its rigid structure, which can lead to high fluorescence quantum yields. nih.gov By functionalizing the biphenyl core with donor and acceptor groups, intramolecular charge transfer (ICT) can be induced, resulting in fluorophores with environmentally sensitive emission properties. researchgate.net Derivatives of this compound can serve as the core structure for such probes.
The synthesis of these probes often involves multi-step reactions to introduce the desired functionalities. For example, a biphenyl carboxylic acid derivative can be coupled with a fluorescent reporter group or a recognition moiety for a specific analyte. researchgate.net The carboxylate group itself can act as a recognition site or be modified to link to other molecules.
The photophysical properties of these biphenyl-based fluorescent probes can be fine-tuned by altering the substituents on the aromatic rings. Electron-donating groups, such as amino or methoxy (B1213986) groups, and electron-withdrawing groups, such as nitro or cyano groups, can be strategically placed to modulate the absorption and emission wavelengths, as well as the quantum yield. nih.gov
For instance, α-(N-biphenyl)-substituted 2,2′-bipyridines have been synthesized and shown to exhibit intense blue-to-green fluorescence with quantum yields up to 49.1% in THF solutions. nih.gov These compounds were synthesized through a combination of reactions including Suzuki cross-coupling. nih.gov While not directly derived from this compound, this research highlights the potential of the biphenyl scaffold in creating novel fluorophores.
Table 2: Photophysical Properties of Selected Biphenyl-Based Fluorophores
| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent | Reference |
| α-(N-Biphenyl)-substituted 2,2′-bipyridines | 350-420 | 443-505 | up to 49.1 | THF | nih.gov |
| Biphenyl-derived salicylhydrazone Schiff base | Not specified | Quenched by Cu²⁺ | Not applicable | Not specified | researchgate.net |
This table provides examples of the photophysical properties of fluorescent probes based on a biphenyl scaffold, illustrating the potential of such structures. Specific data for probes derived directly from this compound is limited in the available literature.
Vii. Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While classical cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions have been foundational in synthesizing biphenyl (B1667301) structures, future research is focused on developing more efficient, sustainable, and atom-economical methodologies. rsc.orgbohrium.comnih.gov The development of novel synthetic pathways for Phenyl [1,1'-biphenyl]-3-carboxylate is a key area of investigation, aiming to overcome the limitations of current methods, such as the need for pre-functionalized starting materials and expensive metal catalysts. researchgate.net
Key areas for future exploration include:
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis. Future pathways could involve the direct coupling of a suitably substituted benzoic acid or phenyl ester with benzene (B151609), bypassing the need for halogenated precursors or organometallic reagents. This approach significantly increases atom economy and reduces waste.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful tool for forging C-C bonds. Research into photocatalytic methods for the synthesis of biphenyl esters could lead to milder reaction conditions, lower energy consumption, and unique reactivity patterns not accessible through traditional thermal methods.
Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding harsh reagents. The development of electrochemical methods for the cross-coupling of aryl halides with phenols or benzoic acids could provide a scalable and environmentally benign route to this compound.
| Synthetic Pathway | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an aryl halide with an arylboronic acid. nih.gov | High yields, good functional group tolerance. ajgreenchem.com | Requires pre-functionalized substrates, residual palladium contamination. |
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with a phenol (B47542). | Utilizes readily available starting materials. | Often requires high temperatures, stoichiometric copper. |
| Direct C-H Arylation | Direct coupling of two C-H bonds or a C-H bond with a C-X bond. | High atom economy, reduced synthetic steps. | Controlling regioselectivity, catalyst development. |
| Photoredox Catalysis | Uses visible light to initiate radical-based coupling reactions. | Mild conditions, sustainable energy source, novel reactivity. | Substrate scope limitations, mechanistic elucidation. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals like this compound. researchgate.net Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. researchgate.netnih.gov
Future opportunities in this domain include:
End-to-End Synthesis: Developing a fully automated, multi-step flow synthesis of this compound, starting from basic precursors. This would involve integrating multiple reactor modules for different reaction steps (e.g., cross-coupling, esterification) with in-line purification and analysis. nih.gov
High-Throughput Optimization: Utilizing automated flow systems to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to identify the optimal parameters for synthesis. This data-driven approach accelerates process development significantly. labmanager.com
Library Generation: Employing automated platforms, such as those based on a radial synthesis concept, to generate libraries of this compound derivatives. chimia.ch By systematically varying the substituents on either aromatic ring, researchers can rapidly create a diverse set of molecules for screening in material or pharmaceutical applications. chimia.ch
| Parameter | Description | Advantage in Flow Chemistry |
|---|---|---|
| Reactor Type | Packed-bed reactor with immobilized palladium catalyst. | Reduces catalyst leaching, simplifies purification, allows for catalyst reuse. |
| Temperature Control | Microfluidic channels allow for rapid heat exchange and precise temperature maintenance. | Minimizes side reactions, improves selectivity and safety. researchgate.net |
| Residence Time | Controlled by flow rate and reactor volume. | Allows for fine-tuning of reaction conversion and yield optimization. |
| In-line Analysis | Integration of techniques like HPLC-MS for real-time reaction monitoring. | Enables rapid feedback for process optimization and quality control. chimia.ch |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are emerging as invaluable tools for this purpose. While not specific to this compound yet, the principles of using spectroscopic probes are widely applicable. researchgate.net
Future research could focus on:
Process Analytical Technology (PAT): Implementing PAT tools like Raman or near-infrared (NIR) spectroscopy directly into a flow reactor. These non-invasive probes can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed kinetic profile of the synthesis.
Development of Custom Probes: Designing fluorescent or chromogenic probes that specifically interact with key species in the reaction, such as the palladium catalyst's active state or a critical reaction intermediate. researchgate.net This would provide highly sensitive and selective monitoring of the catalytic cycle.
Kinetic Modeling: Using the data gathered from in situ monitoring to build accurate kinetic models of the reaction. These models can then be used to predict reaction outcomes under different conditions and to intelligently guide process optimization.
Machine Learning and AI in Predicting Reactivity and Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. chemrxiv.orgcmu.edu For this compound, these computational tools offer powerful predictive capabilities.
Emerging opportunities include:
Reaction Outcome Prediction: Training ML models on datasets of biphenyl synthesis reactions to predict the yield and selectivity for the formation of this compound under a given set of conditions. cmu.eduyoutube.com This can save significant experimental effort by identifying promising reaction pathways before they are attempted in the lab.
Catalyst and Ligand Design: Using AI algorithms to design novel catalysts and ligands specifically tailored for the synthesis of biphenyl esters. By learning the relationships between catalyst structure and performance, AI can propose new molecular architectures with enhanced activity and selectivity.
Predictive Property Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the physical and chemical properties (e.g., solubility, thermal stability, electronic properties) of novel derivatives of this compound. This allows for the in silico design of new molecules with desired characteristics for specific applications, such as in organic light-emitting diodes (OLEDs). rsc.org
Multicomponent Reactions Incorporating Biphenyl Ester Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov A significant future direction is the design of novel MCRs that incorporate the this compound scaffold or its precursors.
Potential research avenues involve:
Scaffold-Based MCRs: Designing MCRs where a functionalized biphenyl derivative acts as a central scaffold. For example, an amino- or aldehyde-functionalized version of this compound could serve as a starting point for Ugi or Passerini reactions, allowing for the rapid attachment of multiple points of diversity.
"Build-and-Functionalize" Strategies: Developing one-pot sequences that first construct the biphenyl ester core via a cross-coupling reaction and then, without isolation, use the product in a subsequent multicomponent reaction. This tandem approach streamlines the synthesis of complex, high-value molecules. acs.org
Discovery of Novel Bioactive Compounds: Utilizing MCRs to build libraries of complex molecules based on the biphenyl ester framework for screening in drug discovery programs. The structural rigidity and aromatic nature of the biphenyl core make it an attractive scaffold for targeting various biological systems. nih.gov
Q & A
Q. Why do purity levels differ between synthetic batches?
- Methodological Answer : Purity discrepancies (e.g., 87.6% vs. 98.3% in STAT3 inhibitors) stem from residual solvents or unreacted intermediates. Implement preparative HPLC or recrystallization in hexane/ethyl acetate mixtures for final purification .
Experimental Design Considerations
Q. How to design experiments for regioselective functionalization of biphenyl carboxylates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
